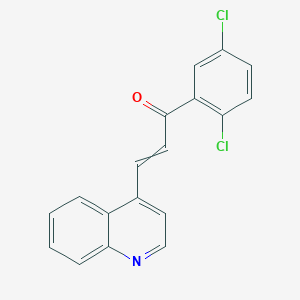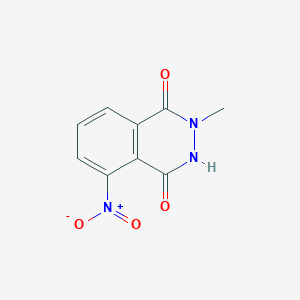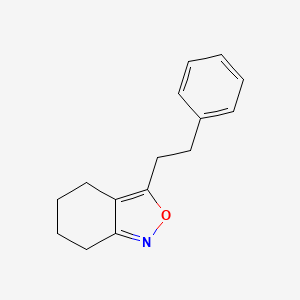![molecular formula C18H15NO4 B12558307 4,4'-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol CAS No. 143131-44-6](/img/structure/B12558307.png)
4,4'-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol is an organic compound known for its unique structure, which includes two phenol groups connected by an amino-substituted phenylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol typically involves the reaction of 4-nitrophenol with 4-aminophenol in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitro group is replaced by the amino group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the compound’s purity and quality. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The amino groups can be reduced to form corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol groups can lead to the formation of quinones, while substitution reactions can yield various derivatives with different functional groups .
Applications De Recherche Scientifique
4,4’-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 4,4’-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol involves its interaction with various molecular targets. The phenol and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(3-aminophenoxy)diphenyl sulfone: Similar in structure but contains a sulfone group instead of a phenylene bridge.
1,3-Bis(4-aminophenoxy)benzene: Contains a similar phenylene bridge but with different substitution patterns.
4,4’-Bis(4-aminophenoxy)phenyl sulfone: Another related compound with a sulfone group.
Uniqueness
4,4’-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol is unique due to its specific arrangement of phenol and amino groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis .
Propriétés
Numéro CAS |
143131-44-6 |
|---|---|
Formule moléculaire |
C18H15NO4 |
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
4-[4-amino-3-(4-hydroxyphenoxy)phenoxy]phenol |
InChI |
InChI=1S/C18H15NO4/c19-17-10-9-16(22-14-5-1-12(20)2-6-14)11-18(17)23-15-7-3-13(21)4-8-15/h1-11,20-21H,19H2 |
Clé InChI |
JEMUPNBNUGDVGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)OC2=CC(=C(C=C2)N)OC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{1-[3-(Diethylamino)propyl]-1H-pyrrol-2-yl}prop-2-ene-1,1-diol](/img/structure/B12558233.png)
![3-[(Trichlorostannyl)methyl]oxolan-2-one](/img/structure/B12558241.png)










![N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide](/img/structure/B12558296.png)
![3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid](/img/structure/B12558298.png)
